molecular formula C13H17NO3S B14188920 [1-(Methanesulfonyl)piperidin-3-yl](phenyl)methanone CAS No. 922504-15-2

[1-(Methanesulfonyl)piperidin-3-yl](phenyl)methanone

Cat. No.: B14188920
CAS No.: 922504-15-2
M. Wt: 267.35 g/mol
InChI Key: UPOKYDMTXVPEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)piperidin-3-ylmethanone: is a chemical compound that features a piperidine ring substituted with a methanesulfonyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonyl)piperidin-3-ylmethanone typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenylmethanone Moiety: The phenylmethanone group is attached through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 1-(Methanesulfonyl)piperidin-3-ylmethanone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 1-(Methanesulfonyl)piperidin-3-ylmethanone is used as an intermediate in the synthesis of various complex organic molecules.

Biology and Medicine:

    Pharmacological Research: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and as a building block in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The phenylmethanone moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Methanesulfonyl)piperidin-4-ylmethanone
  • 1-(Methanesulfonyl)piperidin-2-ylmethanone

Comparison:

  • Structural Differences: The position of the methanesulfonyl group on the piperidine ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Features: 1-(Methanesulfonyl)piperidin-3-ylmethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

922504-15-2

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H17NO3S/c1-18(16,17)14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

UPOKYDMTXVPEQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.